molecular formula C21H17Cl2NO5 B5609610 (2H-1,3-BENZODIOXOL-5-YL)METHYL 4-(2,3-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE

(2H-1,3-BENZODIOXOL-5-YL)METHYL 4-(2,3-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE

Cat. No.: B5609610
M. Wt: 434.3 g/mol
InChI Key: YJMXYZPLISFXDN-UHFFFAOYSA-N
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Description

The compound “(2H-1,3-BENZODIOXOL-5-YL)METHYL 4-(2,3-DICHLOROPHENYL)-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE” is a complex organic molecule that features a benzodioxole moiety, a dichlorophenyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include benzodioxole derivatives, dichlorophenyl compounds, and pyridine precursors. Common synthetic routes may involve:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Construction of the Tetrahydropyridine Ring: This can be synthesized through cyclization reactions involving appropriate nitrogen-containing precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The ketone group in the tetrahydropyridine ring can be reduced to form alcohol derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety may yield quinone derivatives, while reduction of the ketone group may yield alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Its structural features allow it to interact with biological targets, making it a potential candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. For example, it may be used in the synthesis of polymers, coatings, or electronic materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzodioxole moiety and dichlorophenyl group may play a role in binding to these targets, while the tetrahydropyridine ring may influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2H-1,3-Benzodioxol-5-yl)methyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate: This compound is structurally similar and may exhibit similar properties and applications.

    This compound:

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features. The presence of the benzodioxole moiety, dichlorophenyl group, and tetrahydropyridine ring provides a unique set of chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO5/c1-11-19(14(8-18(25)24-11)13-3-2-4-15(22)20(13)23)21(26)27-9-12-5-6-16-17(7-12)29-10-28-16/h2-7,14H,8-10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMXYZPLISFXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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